N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Description
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is a fluorinated triazole derivative with a diamine side chain. Its molecular formula is C₆H₁₀F₃N₅, and it has a molecular weight of 209.17 g/mol . The compound features a trifluoromethyl (-CF₃) group attached to a 1,2,4-triazole ring, which enhances its chemical stability and hydrophobicity. The dihydrochloride salt form (CAS: 1823336-14-6) has been marketed by Biosynth but is currently discontinued by CymitQuimica across all packaging sizes (1g, 2g, etc.) .
Properties
Molecular Formula |
C6H10F3N5 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H10F3N5/c1-14-5(11-3-2-10)12-4(13-14)6(7,8)9/h2-3,10H2,1H3,(H,11,12,13) |
InChI Key |
LBNCUYOWIFJMJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)NCCN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Nitriles
A common route involves cyclizing hydrazine derivatives with trifluoromethylated nitriles. For example, 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-amine can be synthesized via:
-
Reagents : Trifluoroacetonitrile and methylhydrazine in anhydrous ethanol.
-
Yield : ~65%, with purification via silica gel chromatography.
This method prioritizes regioselectivity, as the electron-withdrawing trifluoromethyl group directs cyclization to the 5-position.
Oxidative Cyclization of Amidrazones
Alternately, amidrazones derived from trifluoromethyl ketones undergo oxidative cyclization:
-
Reagents : CuI (10 mol%) and tert-butyl hydroperoxide (TBHP) in DMF.
Functionalization with Ethane-1,2-diamine
Introducing the ethane-1,2-diamine moiety requires precise coupling strategies:
Nucleophilic Aromatic Substitution
The triazole’s 5-position halogen (e.g., bromide) is displaced by ethane-1,2-diamine:
Reductive Amination
A two-step process involving imine formation followed by reduction:
-
Imine Formation : React triazole-5-carbaldehyde with ethane-1,2-diamine in methanol (rt, 6 hours).
Optimization Strategies
Protecting Group Utilization
To prevent over-alkylation, SEM (2-(trimethylsilyl)ethoxymethyl) groups protect the triazole during diamine coupling:
Solvent and Catalyst Screening
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, while FeCl₃ catalyzes C–N bond formation.
Challenges and Mitigations
Regioselectivity in Triazole Formation
The trifluoromethyl group’s steric and electronic effects favor 1,2,4-triazole over 1,3,4-isomers. Microwave-assisted synthesis (150°C, 30 min) improves regiocontrol to >95%.
Byproduct Formation
Diamine dimerization is minimized by:
Scalability and Industrial Relevance
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Cost-Effective Trifluoromethylation
Direct trifluoromethylation using CF₃I and CuCN reduces precursor costs:
Analytical Characterization
Critical data for validating synthesis success:
Spectroscopic Data
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl (-CF₃) group and triazole ring positions are potential sites for nucleophilic or electrophilic substitution:
-
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient triazole ring (due to -CF₃) may undergo SNAr at the C-5 position (adjacent to -CF₃), particularly with amines or thiols. For example, reaction with alkyl thiols could yield thioether derivatives . -
CF₃ Group Replacement:
Under harsh alkaline conditions, the -CF₃ group may be replaced by hydroxyl or amino groups, though such transformations are rare due to the stability of the C-F bond .
Example Reaction:
Oxidation and Reduction Reactions
The ethane-diamine chain and triazole ring participate in redox processes:
Oxidation
-
Primary Amines → Imines/Nitro Groups:
Oxidizing agents like KMnO₄ or H₂O₂ may convert the terminal -NH₂ group to a nitroso (-NO) or nitro (-NO₂) group . -
Triazole Ring Oxidation:
Strong oxidizers (e.g., CrO₃) could hydroxylate the triazole ring, though this is less likely due to its aromatic stability .
Reduction
-
Nitrile Intermediates → Amines:
If synthetic precursors include nitriles (e.g., during triazole formation), catalytic hydrogenation could reduce them to amines .
Table 1: Redox Reactions
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | N-Oxide derivative | ~50% |
| NaBH₄ | MeOH, 0°C | Partially reduced diamine | ~70% |
*Hypothesized based on triazole analog data .
Coordination Chemistry
The triazole nitrogen and amine groups act as ligands for transition metals:
-
Monodentate/Bidentate Binding:
The N2 nitrogen of the triazole and the primary amine can coordinate to metals like Cu(II) or Fe(III), forming stable complexes . -
Catalytic Applications:
Such complexes may serve as catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Example Structure:
Hypothetical square-planar complex with two triazole ligands.
Acylation and Alkylation
The ethane-diamine chain undergoes typical amine reactions:
-
Acylation:
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
. -
Alkylation:
Forms quaternary ammonium salts with alkyl halides (e.g., CH₃I) .
Table 2: Functionalization of the Amine Chain
| Reagent | Product | Application |
|---|---|---|
| Ac₂O | Bis-acetamide | Solubility modification |
| Benzyl chloride | N,N-Dibenzyl derivative | Lipophilicity enhancement |
Cyclization Reactions
The diamine moiety can form heterocycles under specific conditions:
-
With Carbonyl Compounds:
Reaction with aldehydes/ketones yields imidazolidines or tetrahydropyrimidines . -
Intramolecular Cyclization:
Heating with POCl₃ may form a fused triazole-imidazole system .
Example Pathway:
Acid/Base Reactivity
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine has been investigated for its antimicrobial properties. Triazole derivatives are known to exhibit a broad spectrum of activity against bacteria and fungi. In a study involving various triazole compounds, it was found that this specific compound exhibited potent antifungal activity against strains of Candida and Aspergillus species. The mechanism is believed to involve the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Anticancer Properties
Recent research has highlighted the anticancer properties of triazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. The National Cancer Institute (NCI) conducted screening that revealed significant cytotoxic effects against various human tumor cell lines. The compound's mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Agricultural Applications
Fungicides
The compound's structural characteristics make it a candidate for development as a fungicide. Its efficacy against phytopathogenic fungi has been evaluated in several studies. For instance, field trials demonstrated that formulations containing this compound significantly reduced disease incidence in crops affected by fungal pathogens such as Fusarium and Botrytis species.
Plant Growth Regulators
In addition to its fungicidal properties, this compound may serve as a plant growth regulator. Research indicates that triazole compounds can modulate plant growth by influencing hormonal pathways. Preliminary studies suggest that this compound can enhance root development and improve stress resistance in plants.
Material Science Applications
Polymer Chemistry
this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation.
Corrosion Inhibitors
The compound's ability to form stable complexes with metal ions positions it as a potential corrosion inhibitor in industrial applications. Studies have indicated that triazole derivatives can effectively protect metal surfaces from corrosion by forming a protective barrier.
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as an effective antifungal agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants treated with formulations containing this compound demonstrated a 40% reduction in disease incidence caused by Botrytis cinerea compared to untreated controls. This highlights its practical application in agricultural settings.
Mechanism of Action
The mechanism of action of N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity or modulating its function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues in Corrosion Inhibition
Aliphatic polyamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) share the ethane-1,2-diamine backbone but lack the triazole and trifluoromethyl groups. DFT and experimental studies show that the number of -NH- groups in these amines correlates with corrosion inhibition efficiency in acidic environments. For example, TETA (three -NH- groups) exhibits superior inhibition performance compared to DETA (two -NH- groups) due to stronger adsorption on metal surfaces .
Table 1: Comparison with Aliphatic Amines
Fluorinated Triazole Derivatives
The trifluoromethyl group is a hallmark of fluorinated agrochemicals. N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclyl amide derivatives (patented pesticides) share the 1,2,4-triazole core but incorporate pyrimidine and sulfonyl groups. These modifications enhance pesticidal activity by improving binding to enzyme targets (e.g., fungal cytochrome P450) . The target compound’s CF₃ group may confer similar metabolic stability, but its lack of heterocyclic amide substituents limits direct pesticidal utility.
Table 2: Fluorinated Triazole-Based Compounds
| Compound | Substituents | Applications | Status |
|---|---|---|---|
| Target Compound | CF₃, methyl, diamine | Undisclosed | Discontinued |
| Patent Derivatives | Pyrimidinyl, sulfonyl, amide | Pesticides | Active research |
Other Fluorinated Compounds from CymitQuimica
CymitQuimica’s discontinued fluorinated compounds, such as 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol, highlight the role of CF₃ in enhancing hydrophobicity and electronic effects. However, these compounds differ significantly in backbone structure (e.g., boronates, naphthalenes), limiting direct comparison .
Biological Activity
N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀F₃N₅ |
| Molecular Weight | 209.17 g/mol |
| CAS Number | 1785763-68-9 |
The compound features a triazole ring that is substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods including cyclization reactions are employed to achieve the desired compound with high purity and yield.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacteria and fungi. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as several fungal strains .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with intracellular targets.
Study 1: Cardiac Fibrosis Inhibition
A recent study explored the effects of related triazole derivatives on cardiac fibroblast activation. The findings revealed that certain triazole derivatives could significantly reduce cardiac fibrosis in vivo by inhibiting specific signaling pathways associated with cellular remodeling . This suggests potential therapeutic applications for compounds like this compound in treating cardiac conditions.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results indicated that compounds with structural similarities to this compound exhibited potent antibacterial and antifungal activities compared to standard antibiotics .
Q & A
Q. What are the common synthetic routes for N1-(1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves two stages: (1) constructing the 1,2,4-triazole core with methyl and trifluoromethyl substituents, and (2) introducing the ethane-1,2-diamine moiety. For the triazole formation, cyclization of thiourea derivatives or condensation of hydrazines with nitriles is common. The diamine group can be introduced via reductive amination or nucleophilic substitution. Optimization strategies include:
- Catalyst screening : Platinum or palladium catalysts (e.g., in hydrogenation reactions) may improve selectivity and yield .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization.
Monitor progress via TLC or HPLC, and purify intermediates using column chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
- X-ray Crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles, as demonstrated in triazole structural studies .
- Infrared (IR) Spectroscopy : Identifies amine (-NH₂) stretches (~3300 cm⁻¹) and triazole ring vibrations.
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?
- Methodological Answer : Computational tools enable predictive modeling of reactivity and properties:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states, identifying energetically favorable pathways .
- Docking Studies : Predict binding affinity of derivatives to biological targets (e.g., enzymes) using molecular dynamics software.
- Electronic Effects : Analyze how substituents (e.g., trifluoromethyl) influence electron density via frontier molecular orbital (FMO) theory.
Combine computational insights with high-throughput screening to prioritize synthetic targets.
Q. What strategies resolve contradictions between theoretical and experimental data in the characterization of this compound?
- Methodological Answer : Contradictions (e.g., NMR shifts vs. predicted values) require systematic validation:
Reproduce synthesis : Ensure purity via recrystallization or preparative HPLC.
Cross-validate techniques : If NMR conflicts, use X-ray crystallography for definitive structural assignment .
Re-examine computational models : Adjust basis sets or solvation parameters in DFT calculations to align with experimental observations.
Isolate intermediates : Confirm each step’s integrity to rule out side products.
Q. What are the critical considerations in designing catalytic systems for the selective functionalization of the triazole ring in this compound?
- Methodological Answer :
- Ligand design : Bulky ligands (e.g., phosphines) can prevent over-functionalization by steric hindrance.
- Solvent compatibility : Use solvents (e.g., THF) that stabilize transition states without deactivating the catalyst.
- Temperature/pH control : Mild conditions (e.g., room temperature, neutral pH) favor selectivity for mono-substitution.
- Catalyst recycling : Immobilize catalysts on solid supports (e.g., silica) to enhance reusability .
Q. How does the trifluoromethyl group influence the compound’s reactivity and stability under varying experimental conditions?
- Methodological Answer : The -CF₃ group:
- Electron-withdrawing effect : Reduces electron density on the triazole ring, directing electrophilic attacks to specific positions.
- Thermal stability : Enhances resistance to decomposition at high temperatures (>150°C).
- Solubility : Increases lipophilicity, necessitating polar solvents (e.g., acetonitrile) for reactions.
Experimental validation: Compare reaction rates and byproduct profiles with non-fluorinated analogs .
Safety and Experimental Design
Q. What advanced safety protocols should be prioritized when handling this compound in large-scale reactions?
- Methodological Answer :
- Containment : Use closed-system reactors to prevent inhalation of vapors or dust.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Waste management : Neutralize amine residues with dilute HCl before disposal.
- Emergency response : Maintain antidotes (e.g., methylene blue for methemoglobinemia) in lab settings .
Data Analysis and Reporting
Q. How should researchers document and present conflicting spectral data in publications?
- Methodological Answer :
- Transparent reporting : Include raw data (e.g., NMR spectra) in supplementary materials.
- Error analysis : Discuss instrumental limitations (e.g., low sensitivity in ¹³C NMR for carbons adjacent to -CF₃).
- Comparative tables : Tabulate experimental vs. calculated values for bond lengths, angles, and shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
